Bis(4-fluorophenyl)phosphine oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(4-fluorophenyl)-oxophosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYITCTXDGORJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)[P+](=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2OP+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537195 | |
| Record name | Bis(4-fluorophenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94940-35-9 | |
| Record name | Bis(4-fluorophenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bis 4 Fluorophenyl Phosphine Oxide
Phosphine (B1218219) Oxide Formation via Carbon-Phosphorus Bond Construction
The construction of the carbon-phosphorus (C-P) bond is a fundamental approach to synthesizing phosphine oxides. This can be achieved through various organometallic routes or by the addition of phosphorus-hydrogen (P-H) nucleophiles to unsaturated systems.
Organometallic Routes to Bis(4-fluorophenyl)phosphine (B1338915) Oxide
Organometallic reagents are pivotal in forming C-P bonds, offering versatile pathways to diarylphosphine oxides.
A prevalent method for synthesizing diarylphosphine oxides involves the reaction of Grignard reagents with suitable phosphorus precursors. orgsyn.orgnih.gov In this approach, an arylmagnesium halide is reacted with a phosphorus compound containing a P=O moiety, such as phosphorus oxychloride or a phosphonic dichloride. nih.gov
For the synthesis of Bis(4-fluorophenyl)phosphine oxide, the Grignard reagent, 4-fluorophenylmagnesium bromide, is prepared from 4-bromofluorobenzene and magnesium. This organometallic species is then reacted with a phosphorus source like phosphorus oxychloride or diethyl phosphite (B83602). orgsyn.orgnih.gov The reaction with phosphorus oxychloride typically involves the displacement of two chloride ions by the 4-fluorophenyl groups. Subsequent aqueous workup yields the desired phosphine oxide.
Alternatively, the reaction of the Grignard reagent with diethyl phosphite is another effective method for preparing secondary phosphine oxides. orgsyn.org
Table 1: Grignard Reagent-Mediated Synthesis of Diarylphosphine Oxides
| Phosphorus Precursor | Grignard Reagent | General Product | Reference |
|---|---|---|---|
| Phosphorus Oxychloride | Arylmagnesium Halide | Diarylphosphine Oxide | nih.gov |
| Diethyl Phosphite | Arylmagnesium Halide | Secondary Phosphine Oxide | orgsyn.org |
| Phenylphosphonic Dichloride | Perfluoroalkylmagnesium Halide | Bis(perfluoroalkyl)phenyl phosphine oxide | nih.gov |
Halogenated aryl compounds, particularly 4-bromofluorobenzene, are key starting materials for the synthesis of this compound. acs.org Besides their use in forming Grignard reagents, these precursors can participate in transition metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net
The Hirao reaction, a palladium-catalyzed cross-coupling of a secondary phosphine oxide with an aryl halide, is a notable method. acs.org While not a direct synthesis from a halogenated precursor without a pre-existing phosphine oxide, it highlights the utility of aryl halides in C-P bond formation.
A two-step method has been developed for aryldiphenylphosphine oxides, which involves the quaternization of a tertiary phosphine with an aryl bromide, followed by a Wittig reaction. acs.org For instance, benzyldiphenylphosphine (B1330785) can be reacted with 1,4-dibromobenzene (B42075) to form a phosphonium (B103445) salt. acs.org
Table 2: Synthesis Methods for Aryldiphenylphosphine Oxides from Aryl Bromides
| Method | Reactants | Product | Yield | Reference |
|---|---|---|---|---|
| Quaternization & Wittig Reaction | Benzyldiphenylphosphine, 1,4-dibromobenzene | Benzyl(4-bromophenyl)diphenylphosphonium Bromide | 48% | acs.org |
| Hirao Reaction | Diphenylphosphine (B32561) oxide, Aryl halide | Aryldiphenylphosphine oxide | - | acs.org |
Addition of P-H Nucleophiles to Unsaturated Substrates
The addition of a P-H bond across an unsaturated system, such as an alkene, is another strategy for forming C-P bonds. organic-chemistry.org This method often involves the use of a secondary phosphine, which can be challenging to handle due to its air sensitivity. The resulting phosphine is then oxidized to the more stable phosphine oxide.
For example, the asymmetric addition of diarylphosphines to β-substituted enones, catalyzed by a chiral pincer-palladium complex, can produce chiral phosphines with high enantioselectivity. organic-chemistry.org These can subsequently be oxidized to the corresponding phosphine oxides. While this method is powerful for creating chiral phosphines, its application to the synthesis of a symmetrical, achiral molecule like this compound would involve the addition of bis(4-fluorophenyl)phosphine to a suitable substrate, followed by oxidation.
Oxidative Pathways to this compound
An alternative to constructing the C-P bond is to start with a pre-formed phosphine and oxidize it to the phosphine oxide.
Controlled Oxidation of Bis(4-fluorophenyl)phosphine
The direct oxidation of the corresponding tertiary phosphine, Bis(4-fluorophenyl)phosphine, is a straightforward method to obtain this compound. acs.org Tertiary phosphines are generally susceptible to oxidation, and various reagents can be employed for this transformation.
Common oxidizing agents include hydrogen peroxide, 3-chloroperoxybenzoic acid, and tert-butyl hydroperoxide. thieme-connect.de A notable and environmentally friendly method involves the use of air as the oxidant. mdpi.comnih.gov When bis- and trisphosphines are adsorbed on an activated carbon surface, they are quantitatively transformed into their respective phosphine oxides at room temperature by co-adsorbed oxygen from the air. mdpi.comnih.gov This surface-assisted air oxidation avoids the need for expensive or hazardous oxidizing agents. mdpi.com The reaction is typically fast, with complete oxidation occurring within an hour for low surface coverages. nih.gov
Table 3: Oxidation of Phosphines to Phosphine Oxides
| Oxidizing Agent | Substrate | Conditions | Product | Reference |
|---|---|---|---|---|
| Air/Oxygen | Phosphines on Activated Carbon | Room Temperature | Phosphine Oxides | mdpi.comnih.gov |
| Hydrogen Peroxide | Phosphines | - | Phosphine Oxides | thieme-connect.de |
| 3-Chloroperoxybenzoic acid | Phosphines | - | Phosphine Oxides | thieme-connect.de |
| tert-Butyl hydroperoxide | Phosphines | - | Phosphine Oxides | thieme-connect.de |
Chemical Reactivity and Transformation Pathways of Bis 4 Fluorophenyl Phosphine Oxide
Oxidation Reactions Leading to Phosphinic Acid Derivatives
The oxidation of secondary phosphine (B1218219) oxides represents a direct pathway to the corresponding phosphinic acids. This transformation involves the conversion of the P(III) tautomeric form or direct oxidation at the P(V) center to a higher oxidation state, formally creating a P-OH group.
A common and effective method for the oxidation of secondary phosphine oxides is the use of oxidizing agents like hydrogen peroxide. kent.ac.uk The reaction is typically straightforward, converting the P-H bond of the phosphine oxide into a P-OH group, thus forming the phosphinic acid. For Bis(4-fluorophenyl)phosphine (B1338915) oxide, this reaction yields Bis(4-fluorophenyl)phosphinic acid. The general stability of secondary phosphine oxides makes them convenient precursors for phosphinic acids compared to the oxidation of the more sensitive secondary phosphines. kent.ac.uk
While direct oxidation is a key method, phosphinic acids can also be synthesized through other routes, such as the reaction of Grignard reagents with phosphorus trichloride (B1173362) followed by hydrolysis, or the palladium-catalyzed coupling of anilinium hypophosphite with aromatic electrophiles. researchgate.netnih.gov
Table 1: General Oxidation of Secondary Phosphine Oxides
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Secondary Phosphine Oxide (e.g., Bis(4-fluorophenyl)phosphine oxide) | Hydrogen Peroxide (H₂O₂) | Corresponding Phosphinic Acid (e.g., Bis(4-fluorophenyl)phosphinic acid) | kent.ac.uk |
| Secondary Phosphine Oxide | Phosphorus Pentachloride followed by hydrolysis | Corresponding Phosphinic Acid | kent.ac.uk |
Reduction to Bis(4-fluorophenyl)phosphine
The reduction of secondary phosphine oxides (SPOs) is a fundamental method for the synthesis of secondary phosphines. This transformation is crucial as phosphines are widely used as ligands in catalysis. Various reducing agents can accomplish the deoxygenation of the P=O bond.
Prominent reagents for this reduction include silanes and organoaluminum compounds like diisobutylaluminum hydride (DIBAL-H). researchgate.netresearchgate.netorganic-chemistry.org The reduction of SPOs with electron-deficient aryl groups, such as this compound, is known to be challenging but achievable. researchgate.net For instance, the use of DIBAL-H has been shown to be effective for a broad range of SPOs, including those with significant steric hindrance or electron-withdrawing substituents. organic-chemistry.orgnih.gov The reaction conditions, particularly the choice of solvent, can significantly impact the reaction's success, with hindered aliphatic ethers like methyl tert-butyl ether (MTBE) often being optimal. nih.govsigmaaldrich.com Silanes, such as trichlorosilane (B8805176) or phenylsilane, in the presence of a base, are also widely used and can proceed with either retention or inversion of configuration at the phosphorus center, depending on the specific reagents and conditions. researchgate.net
Table 2: Representative Conditions for the Reduction of Secondary Phosphine Oxides
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Outcome | Reference |
|---|---|---|---|---|---|
| Diarylphosphine Oxides | DIBAL-H | MTBE / Toluene | 25 - 80 | High conversion to secondary phosphine | organic-chemistry.orgnih.gov |
| Di-tert-butylphosphine oxide | DIBAL-H | Toluene | 50 | Complete reduction to the phosphine | organic-chemistry.org |
| Diarylphosphine Oxides | Trichlorosilane (HSiCl₃) / Amine Base | Toluene / Xylene | Reflux | Reduction to secondary phosphine | researchgate.net |
Addition Reactions Involving the P-H Bond (for secondary phosphine oxides)
The P-H bond in this compound is reactive and can undergo addition reactions with a variety of unsaturated functional groups. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the formation of new P-C, P-N, and P-O bonds.
The addition of the P-H bond of a secondary phosphine oxide across the C=O double bond of an aldehyde or ketone is known as the Pudovik reaction. mdpi.com This reaction, typically base-catalyzed, results in the formation of α-hydroxyphosphine oxides. The reaction is applicable to a wide range of aldehydes, including both aromatic and aliphatic ones. organic-chemistry.orgnih.govnih.gov While specific studies on this compound are not prevalent, the reactivity of analogous compounds like diphenylphosphine (B32561) oxide is well-documented, serving as a reliable model for this transformation. mdpi.combeilstein-journals.org The resulting α-hydroxy-bis(4-fluorophenyl)phosphinoyl derivatives are valuable intermediates in organic synthesis.
In a reaction analogous to the Pudovik reaction, the P-H bond of this compound can add across the C=N double bond of an isocyanate. This nucleophilic addition yields a phosphinoyl-substituted urea (B33335) derivative. The reaction involves the attack of the phosphorus atom on the electrophilic carbon of the isocyanate group, followed by proton transfer. This transformation provides a direct route to complex molecules containing both phosphine oxide and urea functionalities. Reagents like 4-Fluorophenyl isocyanate are common partners in such reactions. chemicalbook.comnih.gov
The addition of a P-H bond across an alkene or alkyne, known as hydrophosphinylation, is a powerful method for forming P-C bonds. This reaction can be initiated by radical initiators, metal catalysts, or light. For secondary phosphine oxides like this compound, this reaction provides access to a diverse range of functionalized tertiary phosphine oxides. The reaction is particularly effective with unactivated alkenes when conducted under visible-light photocatalysis, which offers a mild and green alternative to traditional methods. rsc.orgresearchgate.netresearchgate.net
Hydrophosphinylation is a specific and important example of the addition of the P-H bond to carbon-carbon multiple bonds. Recent advancements have focused on photocatalytic methods, which avoid harsh conditions.
In a typical visible-light-induced hydrophosphinylation, an inexpensive organic dye is used as a photocatalyst. rsc.orgresearchgate.net The reaction proceeds via a radical mechanism where the photocatalyst, upon absorbing light, initiates the formation of a phosphinoyl radical from the secondary phosphine oxide. This radical then adds to the alkene, and the resulting carbon-centered radical abstracts the hydrogen from another molecule of the phosphine oxide to complete the catalytic cycle and form the product. This method is compatible with a variety of functional groups and provides good yields under mild conditions. researchgate.netresearchgate.net
Table 3: Photocatalytic Hydrophosphinylation of Unactivated Alkenes with Diaryl Phosphine Oxides
| Alkene Substrate | Phosphine Oxide Reagent | Photocatalyst | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Unactivated Terminal Alkenes | Diaryl Phosphine Oxides | Organic Dye (e.g., Eosin Y) | Isopropanol | Tertiary Phosphine Oxide | rsc.orgresearchgate.net |
| Alkenyl Ethers | Diaryl Phosphine Oxides | Organic Dye (e.g., Eosin Y) | Isopropanol | Functionalized Tertiary Phosphine Oxide | researchgate.net |
| Alkenes with Alcohol Groups | Diaryl Phosphine Oxides | Organic Dye (e.g., Eosin Y) | Isopropanol | Hydroxy-functionalized Tertiary Phosphine Oxide | researchgate.net |
Nucleophilic Reactivity in Cross-Coupling Processes
This compound, a secondary phosphine oxide, demonstrates notable nucleophilic character at the phosphorus atom, enabling its participation in various palladium-catalyzed cross-coupling reactions to form new phosphorus-carbon bonds. This reactivity is particularly evident in processes such as the Hirao and Suzuki-Miyaura coupling reactions, where the P-H bond of the phosphine oxide undergoes oxidative addition to a low-valent palladium center.
The Hirao reaction, a palladium-catalyzed cross-coupling of P(O)-H compounds with aryl or vinyl halides, is a prominent method for the synthesis of tertiary phosphine oxides. semanticscholar.org In this context, this compound can serve as the phosphorus nucleophile. The general mechanism is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the secondary phosphine oxide and subsequent reductive elimination to yield the tertiary phosphine oxide product. semanticscholar.orgthermofishersci.in The use of the phosphine oxide form is often advantageous compared to the corresponding phosphine, as it is more stable and less prone to poisoning the palladium catalyst. liv.ac.uk
Research has shown that catalyst systems like Pd(OAc)₂ with bidentate phosphine ligands (e.g., dppp (B1165662) or dppb) are effective for the coupling of secondary phosphine oxides with aromatic compounds, exhibiting high tolerance for various functional groups. semanticscholar.org While direct studies detailing the specific yields for this compound in Hirao couplings are not extensively documented in the provided results, the reactivity of analogous secondary phosphine oxides is well-established. For instance, palladium-catalyzed couplings of bromo-substituted phenylphosphine (B1580520) oxides with arylboronic acids proceed smoothly, underscoring the utility of the phosphine oxide moiety in these transformations. liv.ac.uk
In a related context, secondary phosphine oxides are crucial precursors in the synthesis of P-stereogenic phosphine oxides through asymmetric cross-coupling reactions. Nickel-catalyzed enantioselective alkenylation or arylation of racemic secondary phosphine oxides with corresponding bromides has been reported to produce chiral tertiary phosphine oxides with high enantioselectivity. nih.gov This highlights the nucleophilic potential of the secondary phosphine oxide in forming C(sp²)-P bonds under catalytic conditions.
Furthermore, phosphine oxides can act as stabilizing ligands in cross-coupling reactions. wikipedia.orgacs.org For example, triphenylphosphine (B44618) oxide has been successfully employed as a stabilizing ligand in the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates with aryl bromides. wikipedia.org The weak coordination of the phosphine oxide to the palladium catalyst can prevent the precipitation of palladium black, thereby maintaining a consistent catalyst concentration and leading to reproducible and efficient reactions. wikipedia.orgmdpi.com This dual role, as both a reactive nucleophile and a potential stabilizing ligand, makes this compound a versatile component in the field of cross-coupling chemistry.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Involving Secondary Phosphine Oxides
| Reaction Type | Phosphorus Reagent | Coupling Partner | Catalyst System (Typical) | Product Type | Ref. |
| Hirao Coupling | Secondary Phosphine Oxide | Aryl/Vinyl Halide | Pd(PPh₃)₄ or Pd(OAc)₂/P-ligand | Tertiary Phosphine Oxide | semanticscholar.org |
| Suzuki Coupling | Bromoarylphosphine Oxide | Arylboronic Acid | Pd(PPh₃)₄ | Phenyl-substituted Arylphosphine Oxide | liv.ac.uk |
| Hiyama-type Coupling | Potassium Aryldimethylsilanolate | Aryl Bromide | Allylpalladium(II)chloride dimer (APC) | Unsymmetrical Biaryl | wikipedia.orgmdpi.com |
| Asymmetric Coupling | Racemic Secondary Phosphine Oxide | Alkenyl/Aryl Bromide | Nickel/Chiral Ligand | P-Stereogenic Phosphine Oxide | nih.gov |
Ligand Exchange Phenomena and Coordination Behavior
The coordination chemistry of this compound is primarily dictated by the phosphoryl group (P=O), which acts as a hard Lewis base, coordinating to metal centers through the oxygen atom. acs.org This interaction is generally weaker than that of the corresponding phosphine, which coordinates through the phosphorus atom. This difference in coordination strength leads to interesting ligand exchange phenomena and applications as hemilabile or weakly coordinating ligands. acs.org
Phosphine oxides are considered weak Lewis bases and can be readily displaced from metal complexes by stronger ligands. acs.org This property is exploited in the concept of hemilability, where a ligand contains both a strong and a weak donor site. Mixed phosphine-phosphine oxide ligands, for instance, can chelate to a metal center and then have the phosphine oxide arm dissociate to open a coordination site for catalysis. acs.org
The coordination of this compound can also be viewed in the context of its tautomeric equilibrium with the phosphinous acid form, ((4-FC₆H₄)₂POH). Secondary phosphine oxides exist predominantly in the phosphine oxide form, but the minor phosphinous acid tautomer can form stable complexes with transition metals, coordinating through the phosphorus atom. acs.org These P-bonded complexes are considered strong field ligands, in contrast to the O-bonded phosphine oxide ligands. acs.org
In catalytic processes, the role of phosphine oxides can be multifaceted. They can be generated in situ from the oxidation of phosphine ligands and may either be a spectator ligand or an active participant in the catalytic cycle. acs.org Their ability to act as weakly coordinating ligands can stabilize catalytic species, preventing aggregation into inactive metal clusters, as seen in palladium-catalyzed cross-coupling reactions. wikipedia.orgmdpi.com The coordination and dissociation of the phosphine oxide can modulate the electronic and steric environment of the metal center, influencing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. thermofishersci.in
Table 2: Coordination Characteristics of Phosphine Oxide Ligands
| Feature | Description |
| Binding Mode | Primarily O-coordination through the phosphoryl oxygen. acs.org |
| Lewis Base Character | Hard Lewis base. acs.org |
| Coordination Strength | Generally weak and readily displaced by stronger ligands. acs.org |
| Structural Change upon Coordination | Elongation of the P=O bond; phosphorus remains tetrahedral. acs.org |
| Tautomerism | Exists in equilibrium with the minor phosphinous acid tautomer (R₂POH), which can coordinate through the P-atom. acs.org |
| Role in Catalysis | Can act as a stabilizing ligand, preventing catalyst decomposition, or as a hemilabile ligand to open coordination sites. wikipedia.orgacs.orgmdpi.com |
Applications and Potential in Advanced Materials and Catalysis
Role in Polymer Science and Advanced Materials Development
The incorporation of the phosphine (B1218219) oxide moiety into polymer backbones can significantly enhance material properties. The strong polarity of the P=O bond contributes to improved intermolecular interactions, while the tetrahedral geometry around the phosphorus atom can disrupt chain packing, leading to increased solubility and processability. Furthermore, the fluorine atoms on the phenyl rings add desirable characteristics such as thermal stability and chemical resistance.
Bis(4-fluorophenyl)phosphine (B1338915) oxide and its derivatives are utilized as monomers or co-monomers in the synthesis of various high-performance polymers. The phosphine oxide group can be integrated into the polymer backbone to impart specific functionalities. For instance, it is used in the preparation of chlorine-tolerant polymers intended for desalination membranes and serves as a crosslinking agent in the production of polymer electrolyte membranes for fuel cell applications. nasa.govsigmaaldrich.com
One notable application is in the synthesis of poly(arylene ether)s. Research has demonstrated the preparation of aromatic polyethers and copolyethers through the reaction of bis(4-fluorophenyl)phenylphosphine oxide with bisphenol compounds like 2,2-bis(4-hydroxyphenyl)propane. The resulting polymers exhibit enhanced properties suitable for advanced applications.
Furthermore, the integration of phosphine oxide units into imide/arylene ether copolymers has been shown to improve resistance to atomic oxygen, a crucial attribute for materials used in aerospace applications such as films, coatings, and composite matrices. nasa.gov The presence of the phosphine oxide group can also lead to a higher char yield, which suggests improved fire resistance in the resulting polymers. vt.edu In the field of gas separation, membranes made from polymer blends containing phosphine oxide monomers have been investigated for their selective permeation characteristics. researchgate.net
Table 1: Examples of Polymers Synthesized Using Phosphine Oxide Monomers
| Polymer Type | Monomer/Component | Key Improved Properties | Potential Application |
| Poly(arylene ether)s | Bis(4-fluorophenyl)phenylphosphine oxide | Thermal Stability | Advanced composites |
| Imide/Arylene Ether Copolymers | Phosphine oxide containing diamines | Resistance to atomic oxygen, Fire resistance | Aerospace coatings and films nasa.govvt.edu |
| Polymer Electrolyte Membranes | Bis(4-fluorophenyl)phosphine oxide (as crosslinker) | Controlled morphology | Fuel cells sigmaaldrich.com |
| Chlorine-Tolerant Polymers | Bis(4-fluorophenyl)phenylphosphine oxide | Chemical Resistance | Desalination membranes sigmaaldrich.com |
| Gas Separation Membranes | Phosphine oxide containing poly(arylene ether ketone) | Gas selectivity | Gas separation researchgate.net |
The unique electronic properties of the phosphine oxide group make it a valuable component in materials designed for optical and electronic applications. The P=O bond is strongly electron-withdrawing, which facilitates electron transport in organic semiconductors.
In the field of organic light-emitting diodes (OLEDs), phosphine oxide derivatives are widely used as host materials and electron-transporting materials (ETMs). nih.gov Their strong electron-withdrawing nature helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, which facilitates electron injection and transport. This leads to more balanced charge transport within the device, resulting in higher efficiency and lower operating voltages. nih.gov For example, phosphine oxide-based host materials have enabled the fabrication of highly efficient phosphorescent OLEDs (PhOLEDs) exhibiting external quantum efficiencies exceeding 20%. nih.gov
The tetrahedral geometry of the phosphine oxide group is also beneficial as it disrupts molecular stacking, promoting the formation of stable amorphous films. This morphological stability is crucial for the longevity and performance of OLED devices. nih.gov
Table 2: Role of Phosphine Oxide Materials in OLEDs
| Function | Property Conferred by Phosphine Oxide | Impact on OLED Performance |
| Host Material | High triplet energy, good electron mobility | High efficiency in PhOLEDs |
| Electron-Transporting Material (ETM) | Strong electron-withdrawing character, low LUMO level | Balanced charge injection/transport, lower driving voltage nih.gov |
| Morphological Stabilizer | Tetrahedral geometry disrupting crystallization | Enhanced operational stability and lifetime nih.gov |
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. nih.gov This effect is the opposite of the common aggregation-caused quenching (ACQ) and has significant applications in sensors, bio-imaging, and optoelectronics. The mechanism often involves the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel.
Phosphine oxide-containing molecules have been explored for their potential in AIE and related phenomena like aggregation-induced phosphorescence enhancement (AIPE). The phosphine oxide fragment can participate in weak intermolecular interactions, which helps to rigidify the molecular structure in the aggregated state. nih.gov For example, platinum(II) complexes featuring alkynylphosphine oxide ligands have been shown to exhibit AIPE, where the emission is significantly enhanced in the aggregated or solid state compared to in solution. nih.gov The bulky nature and specific geometry of phosphine oxides can be strategically used to control intermolecular packing, leading to desirable luminescent properties in the solid state. While direct AIE applications of this compound are still an emerging area, the properties of the phosphine oxide group make it a promising building block for designing new AIE-active materials (AIEgens). nih.govbldpharm.com
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. epa.gov They are constructed from organic building blocks linked by strong covalent bonds. The choice of building block dictates the structure and function of the resulting COF, making them highly tunable for applications in gas storage, separation, and catalysis. tcichemicals.com
Phosphine oxide groups have been successfully incorporated into the structure of COFs and related porous organic polymers (POPs). nih.gov These groups can serve as robust and versatile linkers or functional sites within the framework. For instance, porous organic polymers containing phosphine oxide units have been fabricated and used to bind metal ions. nih.gov The phosphine oxide moiety acts as an effective anchoring site for metal species, leading to the creation of heterogeneous catalysts. These materials combine the high surface area and porous nature of the framework with the catalytic activity of the metal centers. nih.govresearchgate.net The thermal and chemical stability of the phosphine oxide group is advantageous for creating durable catalytic systems.
Recent research has unveiled the potential of phosphine oxide compounds as critical ligands in the design of single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature, making them potential candidates for high-density information storage and quantum computing.
Specifically, phosphine oxides like triphenylphosphine (B44618) oxide—a close structural analog of this compound—have been used to synthesize mononuclear lanthanide complexes (e.g., with dysprosium(III) and terbium(III)). nih.govfrontiersin.org In these complexes, the phosphine oxide acts as a neutral oxygen-donor ligand that coordinates to the lanthanide ion. The specific coordination environment created by the ligands around the metal ion is crucial for inducing the SMM behavior. Studies have shown that several of these dysprosium-phosphine oxide complexes exhibit slow relaxation of magnetization in the presence of an external magnetic field, a key characteristic of SMMs. nih.gov The choice of phosphine oxide ligand and other ancillary ligands allows for the fine-tuning of the magnetic anisotropy and the energy barrier for magnetization reversal (Ueff), which are critical parameters for SMM performance. nih.gov This application highlights a sophisticated use of phosphine oxides in the field of molecular magnetism.
Modifiers for Flame Retardancy in Polymeric Systems
This compound and related organophosphorus compounds are recognized for their potential as flame retardants in various polymeric systems. The efficacy of these modifiers stems from the synergistic action of phosphorus and, in this case, fluorine atoms within the molecular structure. The phosphine oxide group primarily functions through a combination of gas-phase and condensed-phase mechanisms to interrupt the combustion cycle of the polymer.
In the gas phase, the decomposition of phosphine oxide-containing additives during burning releases phosphorus-containing free radicals. These radicals act as scavengers, interfering with the high-energy H• and OH• radicals that propagate the flame, thereby exerting a quenching effect on the combustion chain reaction. In the condensed phase, the phosphorus compounds can promote charring on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen and reducing the release of flammable volatile gases.
Research on various phosphine oxide structures has demonstrated significant improvements in the fire safety of polymers like polyamide 6 (PA6) and epoxy resins (EP). For instance, the incorporation of phosphine oxide-based flame retardants can substantially increase the Limiting Oxygen Index (LOI) of the polymer, which is the minimum concentration of oxygen required to support combustion. Furthermore, these additives help polymers achieve higher ratings in the UL-94 vertical burn test, a standard for assessing material flammability. Studies on a closely related compound, (4-fluorophenyl)(phenyl) phosphine oxide (4-FPO), showed that its addition to an epoxy resin formulation resulted in a V-0 rating in the UL-94 test. mdpi.com The introduction of a macromolecular flame retardant with a phosphine oxide structure into PA6 increased its LOI from 21.8% to 28.2% and allowed it to pass the UL-94 V-0 rating. google.com
The presence of fluorine atoms, as in this compound, is also known to enhance the flame retardancy and dielectric properties of polymers. mdpi.com This dual-functionality makes such compounds attractive for applications in electronics and other fields where both fire safety and specific physical properties are critical.
Flame Retardancy Performance of Phosphine Oxide Additives in Polymers
Coordination Chemistry and Ligand Design
This compound is a significant compound in the field of coordination chemistry and ligand design. The central phosphorus atom bonded to a highly polar phosphoryl group (P=O) and two electron-withdrawing 4-fluorophenyl rings defines its chemical behavior. The phosphoryl oxygen acts as a strong Lewis base, making it an effective coordination site for a variety of metal centers. The fluorine atoms influence the electronic properties of the ligand, enhancing its stability and modifying the reactivity of the resulting metal complexes. These structural features allow it to serve as a versatile ligand in the construction of complex molecular architectures and in the modulation of catalytic activity.
Ligand in Metal-Organic Frameworks (MOFs)
While specific examples detailing the incorporation of this compound as a primary linker in Metal-Organic Frameworks (MOFs) are not extensively documented, the use of phosphine oxide functionalities in MOF design is an area of active research. Phosphine oxide groups can be integrated into MOF structures, typically as functional pendants within the pores rather than as the primary structural linkers. rsc.org
The primary role of these phosphine oxide sites is to introduce specific functionalities into the MOF. The strong Lewis basicity of the phosphoryl oxygen makes it an excellent binding site for metal ions. This property has been exploited in the design of MOFs for targeted applications such as the capture of specific elements. For example, researchers have successfully installed phosphine oxide sites into the mesopores of stable zirconium-based MOFs (MOF-808 and NU-1000). rsc.org These functionalized MOFs demonstrated a high capacity for adsorbing uranium from highly acidic solutions, with computational studies suggesting that adjacent phosphine oxide sites coordinate simultaneously to the UO₂²⁺ species. rsc.org The phosphorus oxidation state within the MOF is a critical factor, as it strongly influences the coordination affinity for transition metals. rsc.org The principles demonstrated in these studies highlight the potential for ligands like this compound to be used in creating functionalized MOFs for applications in separation science and catalysis.
Role in Transition Metal Catalysis
This compound and its derivatives serve as important ancillary ligands in transition metal catalysis. rsc.org The ligand can coordinate to a metal center, typically through its phosphoryl oxygen, influencing the steric and electronic environment of the metal and thereby modulating its catalytic activity and selectivity.
As a ligand, this compound is utilized in various transition metal-catalyzed reactions, including important cross-coupling and hydrogenation processes. rsc.org Its ability to form stable complexes with metals such as palladium enhances the efficiency and selectivity of these transformations. rsc.org For example, a chiral catalyst system comprising lanthanum, chiral BINOL, and tris(4-fluorophenyl)phosphine (B91858) oxide has been developed for the highly enantioselective epoxidation of α,β-unsaturated ketones, producing epoxy ketones in excellent yields and with very high enantioselectivity (up to >99% ee). digitellinc.com
The compound has been identified as a catalyst for hydroformylation reactions, an important industrial process for converting alkenes into aldehydes. osti.gov In the broader context of related compounds, secondary phosphine oxides (SPOs) have been used to stabilize palladium nanoparticles. These SPO-stabilized catalysts show exceptional synergistic effects with water in the selective catalytic hydrogenation of nitro compounds to form aromatic amines. nih.gov The distinctive hydrogen-splitting capability of secondary phosphine-oxygen metal complexes is believed to accelerate the catalytic hydrogenation process. nih.gov This suggests a promising role for phosphine oxide-based ligands and catalysts in various reduction reactions.
This compound is particularly noted for its utility as a ligand in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Its presence in the catalytic system can facilitate reactions that are otherwise difficult, improve yields, and influence selectivity. The compound has shown suitability for numerous named coupling reactions that are cornerstones of synthetic chemistry. osti.govwikipedia.org
Applications of this compound in Cross-Coupling Reactions
Reagent in Fine Chemical Synthesis
This compound is a versatile reagent in fine chemical synthesis, primarily utilized in reactions that form new carbon-phosphorus (C-P) bonds. Its application is particularly notable in the synthesis of complex tertiary phosphine oxides. These products are often valuable as ligands for catalysis, chiral auxiliaries, or as precursors for creating other functionalized organophosphorus compounds. The presence of the electron-withdrawing fluorine atoms on the phenyl rings can influence the reactivity of the phosphorus center and the properties of the resulting molecules.
Research has demonstrated its utility in palladium-catalyzed cross-coupling reactions and other nucleophilic addition-type transformations. These methods provide efficient routes to highly functionalized molecules under relatively mild conditions.
Detailed Research Findings
Recent studies have highlighted the role of this compound in synthesizing complex heterocyclic and chiral compounds.
One significant application is in the Lewis acid-catalyzed phosphorylation of 2-indolylmethanols. In a study, this compound was reacted with ((1H-indol-2-yl)diphenyl)methanol in the presence of an Yttrium triflate (Y(Pfb)₃) catalyst. This reaction proceeded with high efficiency, affording the corresponding highly substituted indole (B1671886) phosphine oxide in a 92% yield. nih.gov This method provides a direct route to structurally complex indoles bearing a phosphinoyl group.
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| ((1H-indol-2-yl)diphenyl)methanol | This compound | Y(Pfb)₃ | ((1H-Indol-2-yl)diphenylmethyl)this compound | 92 | nih.gov |
Another key application is in the synthesis of chiral ligands. This compound has been used in the palladium-catalyzed synthesis of a derivative of the well-known BINAP ligand. In this synthesis, it was coupled with (S)-2-N-Acetyl-2'-triflate-1,1'-binaphthyl using a palladium acetate (B1210297) catalyst and dppb as a ligand. mdpi.com This demonstrates its role in introducing the phosphinoyl group into complex, stereochemically defined scaffolds.
Furthermore, the compound has been employed in cascade reactions to build complex heterocyclic systems. A DBU-promoted cascade phosphorylation/cyclization of 2-isocyanobenzonitrile (B1622476) with this compound was developed to synthesize phosphorylated 3-aminoindoles. This transformation resulted in the desired product in a 70% yield, showcasing an efficient method for constructing functionalized indole rings. researchgate.net
| Reaction Type | Substrates | Catalyst/Promoter | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phosphorylation/Cyclization | 2-Isocyanobenzonitrile, this compound | DBU | Phosphorylated 3-aminoindole | 70 | researchgate.net |
| Palladium-Catalyzed Cross-Coupling | (S)-2-N-Acetyl-2'-triflate-1,1'-binaphthyl, this compound | Palladium acetate / dppb | Chiral Phosphinoyl-BINAP Derivative | Not explicitly stated | mdpi.com |
This compound also serves as a precursor for creating palladium catalysts. It was used to synthesize a Pd(R)-Xyl-SDP(O)(I) complex, which proved to be a highly active catalyst for asymmetric Heck reactions. rsc.org This highlights its indirect but crucial role in facilitating other important synthetic transformations by forming part of a catalytically active species.
Spectroscopic and Structural Characterization of Bis 4 Fluorophenyl Phosphine Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the magnetic properties of atomic nuclei, which in turn reveals the structure of a molecule. For bis(4-fluorophenyl)phosphine (B1338915) oxide, ¹H, ³¹P, ¹³C, and ¹⁹F NMR are particularly informative.
Proton Nuclear Magnetic Resonance (¹H NMR)
In the ¹H NMR spectrum of bis(4-fluorophenyl)phosphine oxide, the aromatic protons of the 4-fluorophenyl groups exhibit characteristic signals. The spectrum typically shows multiplets in the aromatic region due to complex spin-spin coupling between protons and with both phosphorus and fluorine nuclei. For instance, one reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows multiplets in the range of δ 7.14 - 7.72 ppm. rsc.org The protons on the two 4-fluorophenyl rings are chemically equivalent, leading to overlapping signals.
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
| 7.14 - 7.21 | m | Aromatic Protons | rsc.org |
| 7.65 - 7.72 | m | Aromatic Protons | rsc.org |
Table 1: ¹H NMR data for this compound in CDCl₃.
Phosphorus Nuclear Magnetic Resonance (³¹P NMR)
The ³¹P NMR spectrum provides direct information about the chemical environment of the phosphorus atom. For this compound, the ³¹P NMR spectrum in CDCl₃ typically shows a single signal, confirming the presence of one phosphorus environment in the molecule. The chemical shift for this signal is reported to be at approximately δ 28.4 ppm. rsc.org This value is characteristic of a pentavalent phosphorus atom in a phosphine (B1218219) oxide environment.
| Chemical Shift (δ) ppm | Solvent | Reference |
| 28.4 | CDCl₃ | rsc.org |
Table 2: ³¹P NMR data for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum of this compound reveals the different carbon environments within the molecule. The signals are often split due to coupling with both phosphorus (J-P) and fluorine (J-F) nuclei, providing valuable structural information. Key signals include those for the carbon atoms directly bonded to phosphorus, the carbons bearing the fluorine atoms, and the other aromatic carbons. For example, a reported spectrum shows a doublet of doublets at δ 115.9 ppm, attributed to the carbon atoms ortho to the fluorine atoms, with coupling constants J=21.7 Hz and 13.2 Hz. rsc.org The carbon atom directly attached to the phosphorus appears as a doublet at δ 132.4 ppm with a large coupling constant of J=105.0 Hz. rsc.org
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constants (J in Hz) | Assignment | Reference |
| 115.9 | dd, J=21.7, 13.2 | C-H ortho to F | rsc.org |
| 128.6 | dd, J=106.8, 3.5 | C-P | rsc.org |
| 132.0 | d, J=10.0 | Aromatic C-H | rsc.org |
| 132.4 | d, J=105.0 | C-P | rsc.org |
| 165.1 | dd, J=253.5, 3.3 | C-F | rsc.org |
Table 3: ¹³C NMR data for this compound in CDCl₃.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum provides information about the electronic environment of the fluorine atoms. The spectrum typically exhibits a single signal, as the two fluorine atoms are chemically equivalent. The chemical shift and any coupling to the phosphorus atom can further confirm the structure. While specific data for this compound is not detailed in the provided search results, the technique is crucial for characterizing such fluorinated compounds.
Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR))
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound displays several characteristic absorption bands. A strong absorption band corresponding to the P=O stretching vibration is a key feature and is typically observed in the region of 1182 cm⁻¹. rsc.org Other significant bands include those for the C-F stretching vibration and various aromatic C-H and C=C stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1593 | Aromatic C=C stretch | rsc.org |
| 1496 | Aromatic C=C stretch | rsc.org |
| 1228 | C-F stretch | rsc.org |
| 1182 | P=O stretch | rsc.org |
| 829, 843 | C-H out-of-plane bend | rsc.org |
Table 4: Key FTIR absorption bands for this compound.
X-ray Diffraction Studies of Solid-State Structures
As of the latest available research, a definitive single-crystal X-ray diffraction study specifically for this compound has not been publicly documented. While the solid-state structures of numerous related organophosphorus compounds, including other phosphine oxides, have been extensively characterized, the specific crystallographic data for this compound remains elusive in prominent structural databases such as the Cambridge Structural Database (CSD).
The scientific community relies on such studies to understand the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This information is fundamental for comprehending the compound's physical and chemical properties, including its melting point, solubility, and reactivity. X-ray diffraction analysis provides critical data points such as unit cell dimensions, space group symmetry, bond lengths, and bond angles.
For instance, studies on analogous compounds like triphenylphosphine (B44618) oxide and its derivatives have revealed detailed insights into the influence of substituent groups on molecular packing and intermolecular interactions. Research on fluorinated phosphine oxides, in particular, often focuses on the role of fluorine atoms in directing crystal packing through weak hydrogen bonds and other non-covalent interactions.
Although direct experimental data for this compound is not available, theoretical modeling and comparative analysis with structurally similar compounds can offer predictive insights into its potential solid-state architecture. However, without experimental validation through X-ray diffraction, these remain hypothetical. The absence of a published crystal structure highlights an area for future research, which would be invaluable for a complete understanding of this compound's structural chemistry.
Computational and Theoretical Investigations of Bis 4 Fluorophenyl Phosphine Oxide
Electronic Structure and Bonding Analysis
Computational methods, particularly Density Functional Theory (DFT), provide significant insights into the electronic structure and bonding of phosphine (B1218219) oxides. For diarylphosphine oxides like bis(4-fluorophenyl)phosphine (B1338915) oxide, the central phosphorus atom is in a tetrahedral geometry. The P=O bond is a dominant feature, characterized as a strong, polar covalent bond with significant contributions from both σ and π interactions. This results from the overlap of phosphorus d-orbitals with oxygen p-orbitals, leading to a partial positive charge on the phosphorus and a partial negative charge on the oxygen.
The introduction of electron-withdrawing fluorine atoms at the para-positions of the phenyl rings has a notable influence on the electronic properties of the molecule. These fluorine atoms inductively withdraw electron density from the phenyl rings, which in turn affects the P-C bonds and the central P=O group. This withdrawal of electron density can enhance the electrophilicity of the phosphorus atom.
Theoretical studies on related phosphine oxides, such as triphenylphosphine (B44618) oxide, show that the P=O bond is highly polarized. DFT calculations have been employed to understand the reduction of phosphine oxides, where the initial step involves an electrophilic attack on the highly negative oxygen atom of the P=O group. nih.gov This highlights the charge distribution and reactivity inherent in the P=O bond, a key feature in the electronic structure of bis(4-fluorophenyl)phosphine oxide.
Rationalization of Reactivity and Selectivity
The reactivity of this compound is largely dictated by the nature of the P=O bond and the electronic influence of the fluorinated aryl groups. Computational studies are instrumental in rationalizing the observed reactivity and selectivity in reactions where this compound or similar phosphine oxides act as catalysts or ligands.
DFT calculations can model reaction pathways and transition states, providing a quantitative basis for understanding selectivity. For instance, in the Wittig reaction involving various phosphonium (B103445) ylides, DFT studies have shown that E/Z selectivity is governed by a complex interplay of steric and electronic factors in the transition states. nih.govresearchgate.net For stabilized ylides, a strong dipole-dipole interaction in the transition state dictates the high E-selectivity. nih.gov While not directly studying this compound, these computational approaches provide a framework for predicting how the electronic modifications imparted by the fluoro-substituents would influence the transition state geometries and energies, and thus the selectivity of reactions it participates in.
Furthermore, conceptual DFT can be used to calculate reactivity descriptors like electrophilicity and nucleophilicity indices. beilstein-journals.org For this compound, the electron-withdrawing fluorine atoms are expected to increase the electrophilicity of the phosphorus center and influence the nucleophilicity of the phosphoryl oxygen. These parameters can rationalize its behavior in various chemical transformations, such as its role as a Lewis base catalyst where the polarized P=O bond coordinates to enhance the electrophilicity of other reagents. acs.org
Prediction of Spectroscopic Parameters (e.g., ³¹P-NMR Shifts)
Theoretical calculations have become a powerful tool for predicting spectroscopic parameters, with ³¹P-NMR chemical shifts being a prime example for organophosphorus compounds. dtic.mil The accurate prediction of these shifts requires robust computational strategies.
Density Functional Theory (DFT) is commonly used for this purpose, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov Research has shown that the choice of functional and basis set is critical for accuracy. For instance, a combination of the MPW1K functional for both geometry optimization and NMR calculation, along with a large basis set like 6-311++G(2d,2p) and a solvation model, has been found to be an efficient strategy for predicting ³¹P-NMR shifts in solution. nih.govuni-muenchen.de
For complex molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shift over all accessible low-energy conformations to achieve reliable predictions. nih.govuni-muenchen.de While a modest fit to experimental data can sometimes be obtained with standard methods, an excellent linear correlation is often found when plotting calculated versus experimental shifts. This allows for the use of scaling methods, where a linear regression equation is derived from a set of known compounds to correct the calculated shifts for new molecules, significantly improving accuracy. beilstein-journals.orgbeilstein-journals.org
| Computational Method Component | Description | Relevance to ³¹P-NMR Prediction |
|---|---|---|
| Geometry Optimization | Calculation of the lowest energy structure of the molecule. Functionals like M06-2X or MPW1K are often used. nih.govbeilstein-journals.org | An accurate molecular geometry is the essential starting point for reliable spectral prediction. |
| NMR Calculation Method | The Gauge-Including Atomic Orbital (GIAO) method is the standard approach. nih.govnih.gov | It calculates the magnetic shielding tensor for the nucleus of interest, which is then converted to a chemical shift. |
| Functional/Basis Set | Combinations like PBE0/6-311G(2d,2p) or MPW1K/6-311++G(2d,2p) are common. uni-muenchen.debeilstein-journals.orgbeilstein-journals.org | The choice significantly impacts the accuracy of the calculated electronic environment and thus the chemical shift. |
| Solvation Model | Continuum models (e.g., PCM) or explicit solvent molecules are used to simulate solution-phase conditions. nih.govuni-muenchen.de | Solvent effects can alter molecular conformation and electronic structure, leading to changes in NMR shifts. |
| Scaling Methods | A linear correlation (δscaled = m * δcalc + b) is established between calculated and experimental shifts for a known set of compounds. beilstein-journals.org | This empirical correction can significantly reduce systematic errors and improve predictive accuracy. |
Ligand Electronic Properties and Coordination Behavior
Phosphine oxides, including this compound, function as hard Lewis bases, coordinating to metal centers almost exclusively through the phosphoryl oxygen atom. wikipedia.org The coordination typically results in a slight elongation of the P=O bond, consistent with the stabilization of the P⁺-O⁻ resonance structure upon complexation. wikipedia.org
The electronic properties of the substituents on the phosphorus atom significantly modulate the ligand's coordination ability. The electron-withdrawing 4-fluorophenyl groups in this compound decrease the electron density on the phosphorus atom and, consequently, on the phosphoryl oxygen. This reduces the Lewis basicity of the oxygen atom compared to non-fluorinated analogues like diphenylphosphine (B32561) oxide or more basic trialkylphosphine oxides.
Computational studies on phosphine oxide complexes help to quantify these electronic effects and predict coordination geometries. Molecular mechanics and DFT calculations have been used to rationalize the observed bidentate chelation modes of more complex phosphine oxide ligands, confirming that coordination occurs via the phosphoryl oxygen atoms. nih.gov For this compound, its behavior as a monodentate ligand through the oxygen atom is expected. Its reduced basicity may lead to weaker metal-ligand bonds compared to more electron-rich phosphine oxides, a property that can be advantageous in catalytic applications where ligand dissociation is a key step.
Mechanistic Elucidation of Catalytic Processes
Computational chemistry provides powerful tools for elucidating the mechanisms of catalytic processes involving phosphine oxide ligands. DFT calculations can map out the entire catalytic cycle, identifying the structures of intermediates and transition states and calculating their relative energies.
For example, in Hirao-type P-C coupling reactions, where secondary phosphine oxides react with aryl halides, quantum chemical calculations have been used to explore the complete mechanism. sciforum.net These studies help to understand the formation of the active catalyst and the sequence of oxidative addition, migratory insertion, and reductive elimination steps.
While specific DFT studies on catalytic cycles involving this compound are not widely reported, the principles are well-established. In nickel-catalyzed reactions, secondary phosphine oxides have been shown to generate a catalytically active nickel-hydride species through the oxidative addition of the P-H bond. chemrxiv.org In other systems, such as the reduction of phosphine oxides, DFT calculations have detailed the role of frustrated Lewis pairs and the energetics of key steps like H₂ activation. nih.gov These examples demonstrate the capability of computational methods to provide deep mechanistic insights. A proposed catalytic cycle involving a phosphine oxide ligand would be investigated by optimizing the geometry of each proposed species (pre-catalyst, active catalyst, substrate complexes, intermediates, and product complexes) and locating the transition states that connect them, thereby creating a complete energy profile for the reaction.
Emerging Research Frontiers for Bis 4 Fluorophenyl Phosphine Oxide
Development of Novel Catalytic Systems and Methodologies
Bis(4-fluorophenyl)phosphine (B1338915) oxide and its derivatives are pivotal in the advancement of modern catalytic systems. Their function as ligands in transition metal catalysis is well-established, where they enhance the efficiency and selectivity of various reactions. nih.gov The compound is suitable for numerous cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings. acs.org It is also employed as a catalyst in hydroformylation reactions, a crucial industrial process for producing aldehydes from alkenes. wikipedia.orgnih.gov
Recent research has ventured into more innovative catalytic applications. For instance, fluorinated phosphine (B1218219) oxides, such as the related tris(4-fluorophenyl)phosphine (B91858) oxide, have been shown to stabilize chiral lanthanum complex catalysts. This stabilization is critical for achieving high enantioselectivity (up to >99% ee) in the epoxidation of conjugated enones, a vital transformation in synthetic organic chemistry. mdpi.com The development of such highly selective catalysts that operate at room temperature represents a significant methodological advancement.
Furthermore, the principles of organocatalysis are being expanded through the use of chiral phosphine oxides. Novel enantiomerically pure phosphine oxides are being synthesized and used as Lewis base organocatalysts in reactions involving trichlorosilyl (B107488) compounds, such as the allylation of aldehydes and direct aldol (B89426) reactions. sigmaaldrich.com Another frontier is the use of visible-light photocatalysis. While not specific to the title compound, the hydrophosphinylation of unactivated alkenes with secondary phosphine oxides has been achieved using an inexpensive organic dye as a photocatalyst under mild conditions, illustrating a novel and green approach to P-C bond formation. nih.gov
Overview of Catalytic Applications
| Catalytic System/Methodology | Specific Reaction | Role of Phosphine Oxide | Reference |
|---|---|---|---|
| Transition Metal Catalysis | Cross-Coupling (Suzuki, Heck, etc.) | Ligand for Palladium and Nickel complexes | nih.govacs.org |
| Transition Metal Catalysis | Hydroformylation | Catalyst/Ligand | wikipedia.orgnih.gov |
| Lanthanide Catalysis | Enantioselective Epoxidation | Stabilizing ligand for Lanthanum complex | mdpi.com |
| Organocatalysis | Allylation of Aldehydes, Aldol Reaction | Chiral Lewis Base Catalyst | sigmaaldrich.com |
| Visible-Light Photocatalysis | Hydrophosphinylation of Alkenes | Reactant (Secondary Phosphine Oxides) | nih.gov |
Tailored Materials for Specific Advanced Applications
The incorporation of Bis(4-fluorophenyl)phosphine oxide into polymer backbones is a key strategy for creating high-performance materials with tailored properties. The presence of the phosphine oxide moiety and fluorine atoms imparts desirable characteristics such as thermal stability, flame retardancy, and specific solubility profiles.
One of the prominent applications is in the preparation of chlorine-tolerant polymers specifically designed for desalination membranes. wikipedia.org The robustness of these polymers is essential for the longevity and efficiency of water purification systems. In a similar vein, the compound serves as a crosslinking agent in the fabrication of polymer electrolyte membranes (PEMs). wikipedia.org These PEMs are critical components in fuel cells, where they facilitate ion transport, and the crosslinking enhances their mechanical and thermal stability.
Research has also focused on synthesizing novel fluorinated polyimides and poly(aryl ether)s. Aromatic polyimides containing phosphine oxide groups exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for applications in the aerospace and electronics industries. nih.gov Similarly, Bis(4-fluorophenyl)phenylphosphine oxide is used in the condensation polymerization with various bisphenols to create aromatic polyethers and copolyethers, which are known for their thermal and chemical resistance.
Advanced Materials Derived from this compound
| Material Type | Specific Application | Key Properties Conferred | Reference |
|---|---|---|---|
| Chlorine-Tolerant Polymers | Desalination Membranes | Enhanced chemical resistance | wikipedia.org |
| Crosslinked Polymers | Polymer Electrolyte Membranes (Fuel Cells) | Improved mechanical and thermal stability | wikipedia.org |
| Fluorinated Polyimides | Aerospace, Electronics | High glass transition temperature, thermal stability | nih.gov |
| Aromatic Polyethers | High-Performance Engineering Plastics | Thermal stability, chemical resistance |
Integration with Sustainable Chemistry Principles and Practices
This compound and related compounds are increasingly being integrated into research that aligns with the principles of sustainable or "green" chemistry. The focus is on developing processes that are more efficient, use less hazardous substances, and operate under milder conditions.
A prime example is the development of visible-light-promoted hydrophosphinylation, which utilizes secondary phosphine oxides. nih.gov This method employs an inexpensive, commercially available organic dye as a photocatalyst and proceeds under mild reaction conditions, representing a significant move away from energy-intensive, metal-catalyzed processes. nih.gov The high atom economy and reduced waste associated with such photocatalytic methods are hallmarks of green chemistry.
Another key area is the development of catalysts for use in environmentally benign solvents like water. Novel water-soluble phosphine ligands, prepared from precursors like bis(4-bromophenyl)phosphine oxide, have been shown to be highly effective in palladium-catalyzed C-C coupling reactions and rhodium-catalyzed hydroformylation in aqueous systems. nih.gov The ability to perform these reactions in water simplifies catalyst recovery and reduces reliance on volatile organic compounds (VOCs). The drive to create highly active catalysts that provide excellent yields and high turnover numbers under mild conditions also contributes to sustainability by maximizing efficiency and minimizing waste. nih.gov
Interdisciplinary Research with Nanoscience and Biomedical Fields
The unique properties of phosphine oxides are being leveraged in interdisciplinary research that spans nanoscience and the biomedical field. In nanoscience, phosphine and phosphine oxide ligands are crucial for the synthesis and stabilization of nanoparticles. Phosphine ligands are used to control the size and prevent the aggregation of gold nanoparticles (AuNPs) and semiconductor quantum dots (QDs). nih.govnih.gov More directly, bis(phosphine oxides) act as efficient chelating ligands for lanthanide ions to form luminescent complexes. These complexes can be converted into stable, polystyrene-sulfonate-stabilized colloids (nanoparticles), demonstrating a clear path from molecular chemistry to functional nanomaterials.
In the biomedical arena, these luminescent lanthanide-phosphine oxide nanoparticles are being developed as powerful tools for diagnostics and imaging. Their sharp, characteristic emission bands and long luminescence lifetimes are ideal for biomedical analysis, as they allow for the removal of background autofluorescence from biological samples. A notable application is the creation of a luminescent sensor based on a europium(III)-phosphine oxide complex for the detection of the antibiotic ceftriaxone (B1232239) in aqueous solutions. Furthermore, the polymers derived from this compound for fuel cell membranes also have potential in the development of highly sensitive biosensors. wikipedia.org The broader family of phosphine compounds is also integral to bioconjugation techniques, such as the Staudinger ligation, which are used to link molecules for applications in drug delivery and in vivo imaging. wikipedia.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing bis(4-fluorophenyl)phosphine oxide, and how can reaction conditions be optimized for higher yields?
- Methodology : Microwave-assisted synthesis (e.g., three-component condensation of amines, orthoformates, and >P(O)H species) can enhance reaction efficiency. Optimizing parameters like temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios improves yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
- Key Data : Microwave irradiation reduces reaction time from hours to minutes (e.g., 20–40 minutes) compared to conventional heating.
Q. How can NMR spectroscopy and X-ray crystallography be applied to characterize this compound and its derivatives?
- Methodology :
- ¹H/¹⁹F/³¹P NMR : Analyze chemical shifts to confirm substitution patterns. For example, ³¹P NMR typically shows a singlet near δ 25–35 ppm for phosphine oxides.
- X-ray crystallography : Resolve bond lengths (e.g., P=O ~1.48 Å) and angles to study steric effects from fluorine substituents. Compare with DFT-optimized structures for validation .
- Challenges : Fluorine’s electron-withdrawing effects may complicate peak assignments; use decoupling techniques for clarity.
Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence its reactivity?
- Data :
- logP : Estimated at ~3.2 (via computational tools like XLogP), indicating moderate hydrophobicity.
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (<0.1 mg/mL), impacting reaction solvent choices .
- Implications : High solubility in DMSO facilitates its use as a ligand in transition-metal catalysis.
Advanced Research Questions
Q. How does the electronic structure of this compound influence its coordination behavior with lanthanides or transition metals?
- Methodology :
- X-ray Absorption Spectroscopy (XAS) : Probe ligand-to-metal charge transfer in complexes.
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict binding affinity. Fluorine’s electronegativity reduces electron density at phosphorus, weakening σ-donation but enhancing π-backbonding in metal complexes .
Q. What strategies can resolve contradictions in catalytic performance data when using this compound as a ligand?
- Approach :
- Control Experiments : Compare catalytic activity with/without ligand to isolate its contribution.
- Kinetic Studies : Measure turnover frequencies (TOF) under varying temperatures and pressures.
- Spectroscopic Monitoring : Use in-situ IR or Raman to detect intermediate species.
Q. How do substituent effects (e.g., fluorine vs. chlorine) alter the reactivity of bis(aryl)phosphine oxides in organocatalytic systems?
- Methodology :
- Comparative Synthesis : Prepare analogs (e.g., bis(4-chlorophenyl) derivatives) and compare reaction rates.
- Hammett Analysis : Correlate σₚ values of substituents with catalytic efficiency. Fluorine’s σₚ (-0.07) vs. chlorine (+0.23) impacts electron density and transition-state stabilization .
- Findings : Fluorinated derivatives may exhibit slower kinetics in nucleophilic catalysis due to reduced Lewis basicity.
Q. What role does this compound play in photoinitiation systems, and how can its efficiency be quantified?
- Methodology :
- UV-Vis Spectroscopy : Measure absorption maxima (e.g., λₘₐₓ ~350 nm) to assess photoactivity.
- Quantum Yield Calculations : Compare radical generation rates with diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide analogs .
- Data : Fluorine substitution redshifts absorption, enhancing compatibility with UV-LED light sources.
Tables for Key Comparisons
| Property | This compound | Bis(4-chlorophenyl) Analog | Triphenylphosphine Oxide |
|---|---|---|---|
| ³¹P NMR Shift (ppm) | 28–32 | 26–30 | 25–28 |
| logP | ~3.2 | ~3.8 | ~2.9 |
| Melting Point (°C) | 160–165 (decomp.) | 170–175 | 156–158 |
| Solubility in DMSO (g/L) | >50 | >40 | >60 |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
